

Chiral Ligands for Asymmetric Dihydroxylation: Application Notes and Protocols

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Compound of Interest

Compound Name: (+)-*Di-tert-butyl L-tartrate*

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Introduction

Asymmetric dihydroxylation (AD) is a powerful and widely utilized transformation in organic synthesis for the enantioselective preparation of vicinal diols from prochiral olefins.^{[1][2]} These chiral diols are crucial building blocks in the synthesis of numerous pharmaceuticals, natural products, and other biologically active molecules.^{[2][3][4]} The key to achieving high enantioselectivity in this reaction lies in the use of chiral ligands that coordinate to an osmium tetroxide catalyst, creating a chiral environment that directs the facial selectivity of the dihydroxylation.^[2] This document provides detailed application notes and experimental protocols for the use of cinchona alkaloid-based chiral ligands in the Sharpless asymmetric dihydroxylation.

The most successful and commonly used chiral ligands for this transformation are derivatives of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (DHQD).^[5] Specifically, the phthalazine (PHAL) ethers of these alkaloids, (DHQ)₂-PHAL and (DHQD)₂-PHAL, have demonstrated exceptional efficiency and enantioselectivity across a broad range of olefin substrates.^{[5][6]} For convenience, these ligands are often used in pre-packaged formulations known as AD-mix- α (containing (DHQ)₂-PHAL) and AD-mix- β (containing (DHQD)₂-PHAL).^{[1][7]} These mixtures also contain the osmium catalyst (as K₂OsO₂(OH)₄), a stoichiometric oxidant (K₃Fe(CN)₆), and a base (K₂CO₃).^{[8][9]}

Ligand Selection and Stereochemical Mnemonic

The choice between AD-mix- α and AD-mix- β dictates the absolute configuration of the resulting diol. A well-established mnemonic allows for the prediction of the stereochemical outcome. By orienting the olefin with the larger substituents in the plane, the dihydroxylation will occur from the "top face" (β -face) when using AD-mix- β and from the "bottom face" (α -face) with AD-mix- α . [5]

Quantitative Data on Enantioselectivity and Yields

The enantiomeric excess (e.e.) and isolated yields of the diol products are highly dependent on the structure of the olefin substrate. The following tables summarize representative data for the asymmetric dihydroxylation of various olefins using AD-mix- α and AD-mix- β .

Alkene Substrate	Ligand System	Product	Yield (%)	e.e. (%)	Reference
α,β -Unsaturated Ester	AD-mix- β	Vicinal Diol	89.9	98	[5]
Stilbene	AD-mix- β	(R,R)-1,2-diphenyl-1,2-ethanediol	>99	>99	[10]
1-Decene	AD-mix- β	(R)-1,2-decanediol	92	97	[10]
Styrene	AD-mix- β	(R)-1-phenyl-1,2-ethanediol	85	96	[10]
trans-p-Menth-3-ene	AD-mix- α	Diol 90a	76	54.5	[9]
trans-p-Menth-3-ene	AD-mix- β	Diol 90b	91	59.4	[9]

Experimental Protocols

General Protocol for Asymmetric Dihydroxylation using AD-mix

This protocol is a general procedure for the asymmetric dihydroxylation of 1 mmol of an olefin.
[11]

Materials:

- AD-mix- α or AD-mix- β (1.4 g)
- tert-Butanol (5 mL)
- Water (5 mL)
- Olefin (1 mmol)
- Methanesulfonamide ($\text{CH}_3\text{SO}_2\text{NH}_2$) (95 mg, optional, for 1,2-disubstituted, trisubstituted, or tetrasubstituted olefins)[11]
- Sodium sulfite (Na_2SO_3) (1.5 g)
- Ethyl acetate or Dichloromethane
- 2N KOH (optional, if methanesulfonamide is used)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel

Procedure:

- In a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL), water (5 mL), and AD-mix- α or AD-mix- β (1.4 g). If applicable, add methanesulfonamide (95 mg).[11]
- Stir the mixture vigorously at room temperature until all the solids dissolve, resulting in two clear phases. The lower aqueous phase should be a bright yellow color.[8]

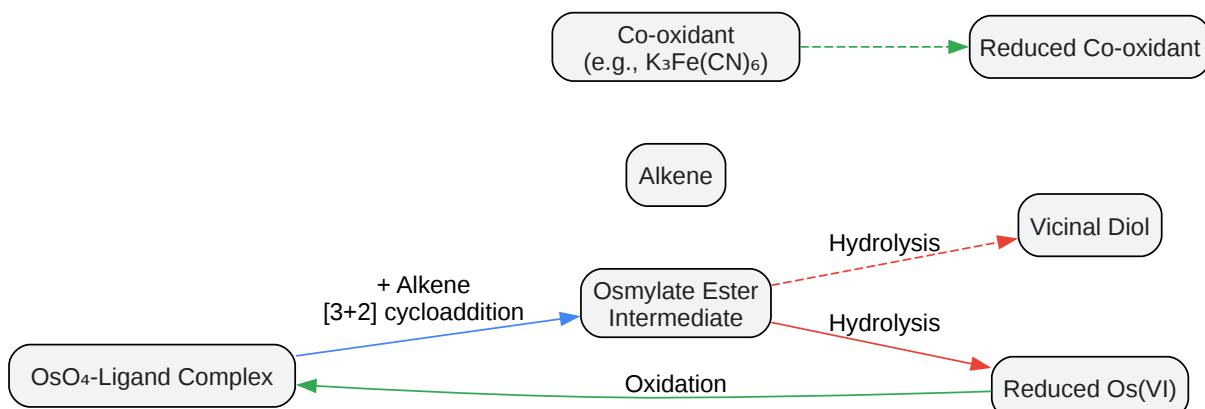
- Cool the reaction mixture to 0 °C in an ice bath. For slow-reacting alkenes, the reaction can be conducted at room temperature.[12]
- Add the olefin (1 mmol) to the cooled, stirring mixture.
- Stir the reaction at 0 °C (or room temperature) and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
- Once the reaction is complete, quench the reaction by adding sodium sulfite (1.5 g) and stir for 1 hour at room temperature.[11]
- Extract the mixture with ethyl acetate or dichloromethane (3 x 15 mL).
- If methanesulfonamide was used, wash the combined organic layers with 2N KOH.[11]
- Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude diol by flash chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure vicinal diol.[11]

Safety Precautions:

- AD-mix formulations contain potassium osmate, which is toxic and a severe irritant. Handle with care in a well-ventilated fume hood.[8]
- The mixes also contain potassium ferricyanide, which can liberate toxic hydrogen cyanide gas if acidified. Never add acid to the AD-mix or the reaction mixture.[8]
- Osmium tetroxide is volatile and highly toxic. All procedures should be carried out in a fume hood.[8]

Visualizations

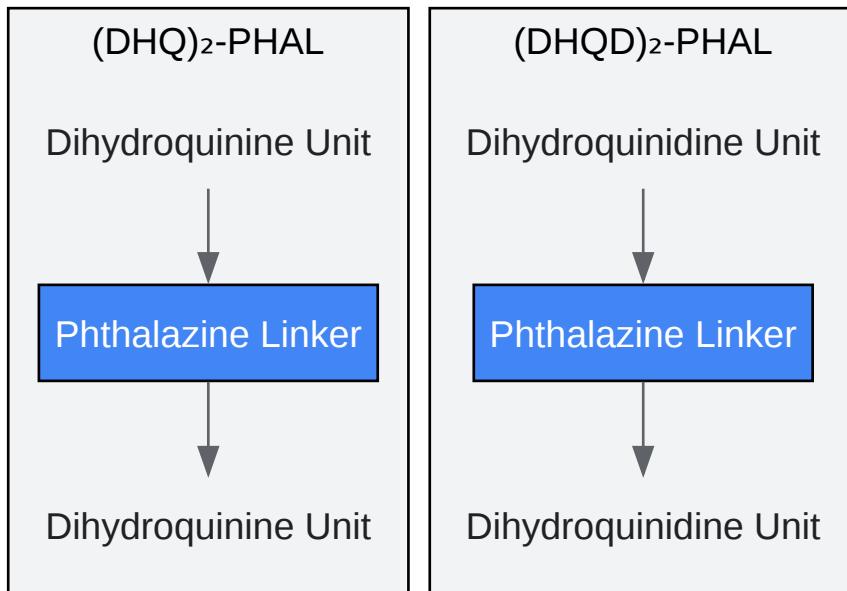
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation



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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

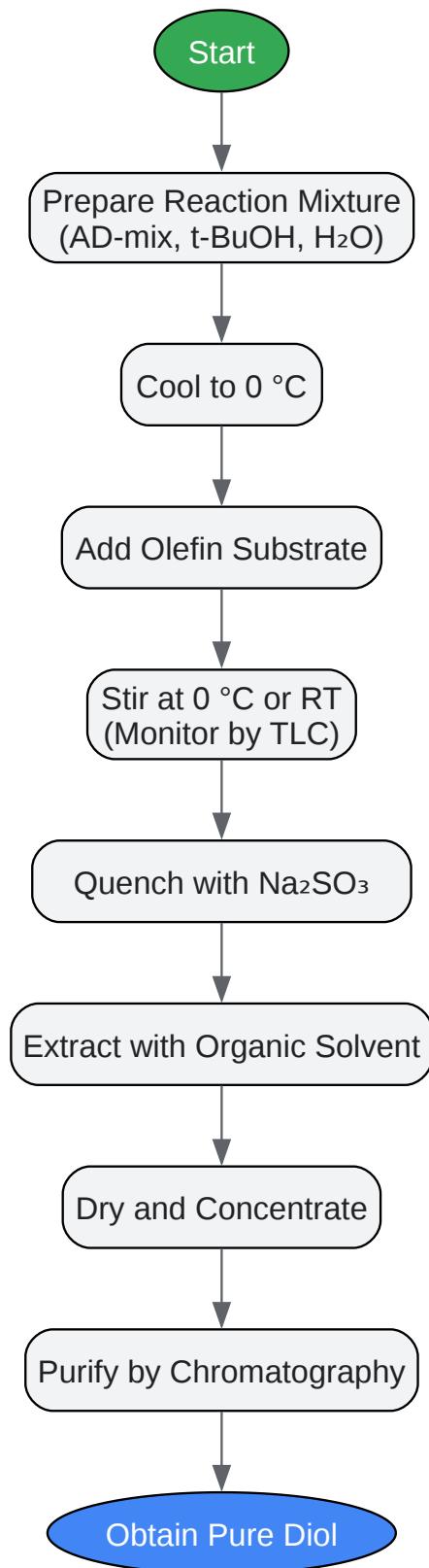
General Structure of Phthalazine-based Chiral Ligands



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Caption: General structures of **(DHQ)₂-PHAL** and **(DHQD)₂-PHAL** ligands.

Experimental Workflow for Asymmetric Dihydroxylation



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Caption: A typical experimental workflow for Sharpless asymmetric dihydroxylation.

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